![molecular formula C16H22O B14600351 {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene CAS No. 61032-32-4](/img/structure/B14600351.png)
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene is a chemical compound characterized by its unique structure, which includes a cyclopentene ring, a butoxy group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene typically involves a multi-step process. The initial step often includes the preparation of the cyclopentene derivative, followed by the introduction of the butoxy group. The final step involves the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to receptors, altering enzyme activity, or affecting cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene include:
- {[2-(Cyclopent-3-en-1-yl)ethoxy]methyl}benzene
- {[2-(Cyclopent-3-en-1-yl)propoxy]methyl}benzene
- {[2-(Cyclopent-3-en-1-yl)butoxy]ethyl}benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61032-32-4 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-cyclopent-3-en-1-ylbutoxymethylbenzene |
InChI |
InChI=1S/C16H22O/c1-2-15(16-10-6-7-11-16)13-17-12-14-8-4-3-5-9-14/h3-9,15-16H,2,10-13H2,1H3 |
Clé InChI |
FUVDYIVMKCMFEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC1=CC=CC=C1)C2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


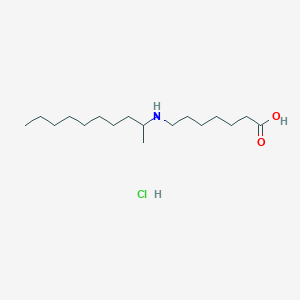
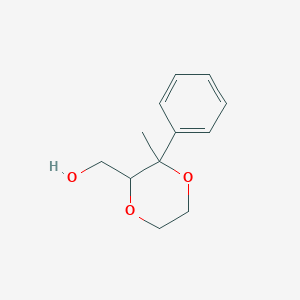
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
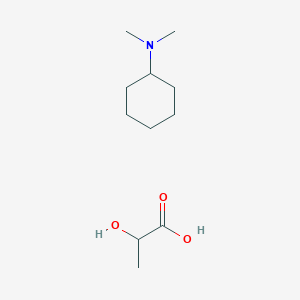
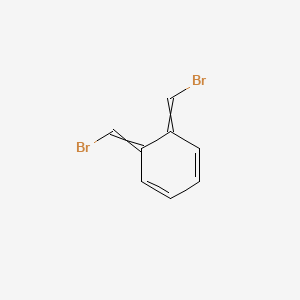
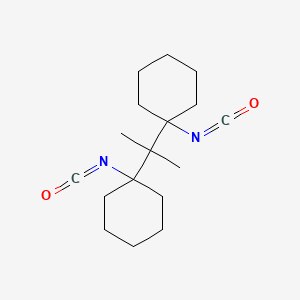
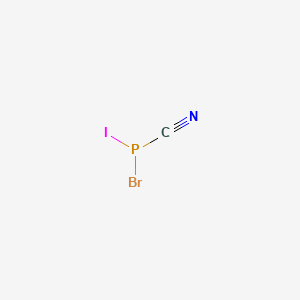

![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

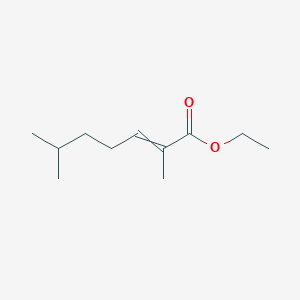
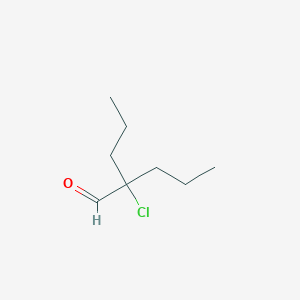
![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
